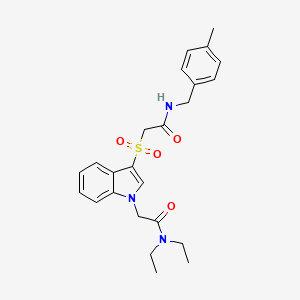![molecular formula C7H8F5NO2 B2745660 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate CAS No. 1909327-96-3](/img/structure/B2745660.png)
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is a unique chemical compound. It is a solid substance . The IUPAC name for this compound is 1,1-difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate . The InChI code for this compound is 1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) .
Molecular Structure Analysis
The molecular weight of 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is 233.14 . The InChI key for this compound is RMNSJPCIFWYWTP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate is a solid substance . The storage temperature for this compound is 4 degrees Celsius .Aplicaciones Científicas De Investigación
Microbial Degradation of PFASs
- Environmental Biodegradability : Studies focus on understanding the environmental fate and effects of PFAS precursors, including microbial degradation pathways and the identification of novel degradation intermediates. Research into microbial degradation of PFASs aims to bridge knowledge gaps regarding their environmental persistence and toxicity, suggesting potential bioremediation applications (Liu & Avendaño, 2013).
Health and Environmental Risks of PFAS Alternatives
- Toxicological Assessment : The toxicity of fluorinated alternatives to PFASs, including systemic organ toxicities and potential environmental harm, is critically reviewed. Such studies highlight the need for comprehensive toxicological assessments to evaluate the safety of these compounds for long-term use (Wang et al., 2019).
Fluorinated Alternatives to PFCAs and PFSAs
- Risk Assessment and Management : Investigations into over 20 fluorinated substances used across various industries aim to fill data gaps for meaningful risk assessments. This includes evaluating environmental releases, persistence, and human and biota exposure, which could inform the development of safer chemical alternatives (Wang et al., 2013).
Removal Technologies for PFASs
- Water Treatment : Reviews of novel and conventional treatment technologies for removing PFASs from water highlight the effectiveness of adsorption and membrane filtration. This research supports the development of effective water treatment solutions to mitigate PFAS contamination (Vakili et al., 2021).
Bioaccumulation and Environmental Transport
- Environmental Impact : Studies on the bioaccumulation, environmental transport, and interactive toxicity of PFASs, including their precursors, address the need for comprehensive environmental monitoring and risk assessments. This research could inform guidelines for managing and limiting the environmental impact of these substances (Conder et al., 2008).
Safety and Hazards
The safety information for 1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate includes several hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is classified under GHS07 and the signal word is "Warning" .
Propiedades
IUPAC Name |
2,2-difluoro-5-azaspiro[2.3]hexane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N.C2HF3O2/c6-5(7)1-4(5)2-8-3-4;3-2(4,5)1(6)7/h8H,1-3H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNSJPCIFWYWTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(C1(F)F)CNC2.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F5NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Difluoro-5-azaspiro[2.3]hexane 2,2,2-trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2745577.png)


![N-(2-fluorophenyl)-2-(furan-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2745582.png)
![methyl 2-[N-(cyanomethyl)-1-(2,3-dimethylphenyl)formamido]acetate](/img/structure/B2745583.png)

![1-(3-Chlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2745591.png)
![2-[(2,5-dimethylphenyl)amino]-N-[(2-methoxyphenyl)methyl]-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2745592.png)
![(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2745593.png)




